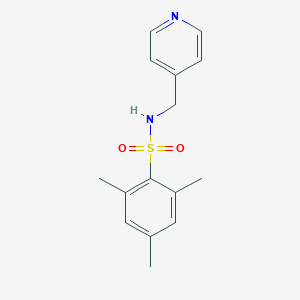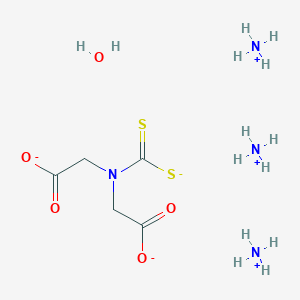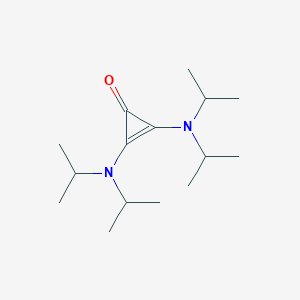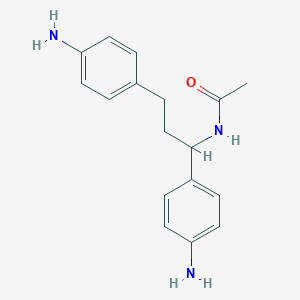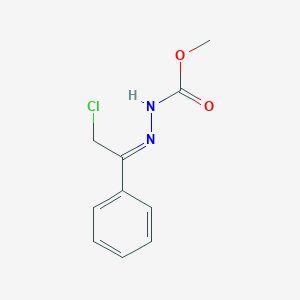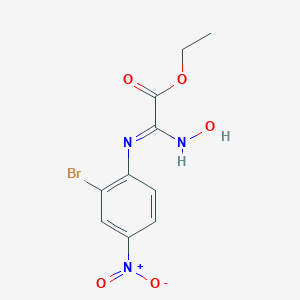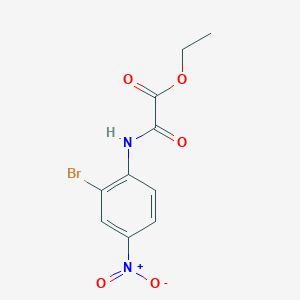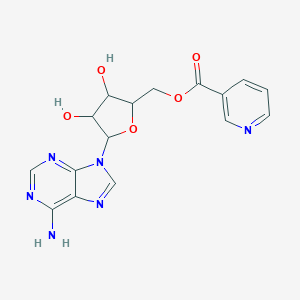![molecular formula C13H21NS2 B231579 2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane](/img/structure/B231579.png)
2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane, also known as DABCO-dithiane, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties. This compound is widely used in scientific research for its ability to act as a powerful nucleophile and base.
Mécanisme D'action
2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonanene acts as a nucleophile by attacking electrophilic carbon centers. It can also act as a base by abstracting a proton from a molecule. The mechanism of action of 2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonanene is dependent on the reaction conditions and the nature of the substrate.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonanene. However, it has been reported to be relatively non-toxic and has low potential for environmental hazards.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonanene has several advantages for use in lab experiments. It is a highly reactive compound that can be used in a wide range of reactions. It is also relatively stable and easy to handle. However, its use is limited by its high cost and the need for specialized equipment and handling procedures.
Orientations Futures
There are several potential future directions for the use of 2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonanene in scientific research. One area of interest is the development of new synthetic methodologies using 2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonanene as a key reagent. Additionally, there is potential for the use of 2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonanene in the development of new drug molecules. Further research is needed to fully understand the potential applications of this compound.
Méthodes De Synthèse
2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonanene can be synthesized by reacting DABCO (1,4-diazabicyclo[2.2.2]octane) with 1,3-dithiane-2-carboxaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction proceeds through the formation of a cyclic intermediate, which is then opened by the DABCO nucleophile to yield the final product.
Applications De Recherche Scientifique
2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonanene has found extensive use in scientific research as a versatile reagent for organic synthesis. It can be used as a nucleophile in a variety of reactions, including Michael additions, aldol reactions, and Mannich reactions. Additionally, it can act as a base in deprotonation reactions, such as the Knoevenagel condensation. Its unique properties make it a valuable tool for the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C13H21NS2 |
|---|---|
Poids moléculaire |
255.4 g/mol |
Nom IUPAC |
5-(1,3-dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C13H21NS2/c1-14-10-4-2-5-11(12(14)7-6-10)13-15-8-3-9-16-13/h10,12H,2-9H2,1H3 |
Clé InChI |
XNUJQBDATCYUNM-UHFFFAOYSA-N |
SMILES |
CN1C2CCCC(=C3SCCCS3)C1CC2 |
SMILES canonique |
CN1C2CCCC(=C3SCCCS3)C1CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



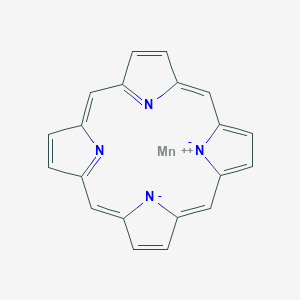
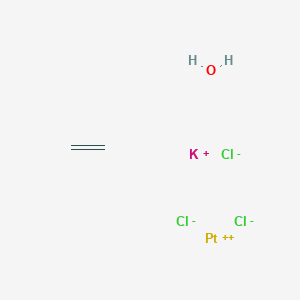
![Methyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B231504.png)

![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)
